(4-Bromophenyl)(3,5-difluorophenyl)methanol
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Overview
Description
(4-Bromophenyl)(3,5-difluorophenyl)methanol is an organic compound that features both bromine and fluorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3,5-difluorophenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3,5-difluorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
Formation of Grignard Reagent: 3,5-difluorobromobenzene is reacted with magnesium in anhydrous ether to form 3,5-difluorophenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to 4-bromobenzaldehyde in an anhydrous environment, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(3,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine substituent can be reduced to a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromium trioxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: (4-Bromophenyl)(3,5-difluorophenyl)ketone.
Reduction: (4-Hydroxyphenyl)(3,5-difluorophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(3,5-difluorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3,5-difluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(3,5-dichlorophenyl)methanol: Similar structure but with chlorine substituents instead of fluorine.
(4-Bromophenyl)(3,5-dimethylphenyl)methanol: Similar structure but with methyl substituents instead of fluorine.
Uniqueness
(4-Bromophenyl)(3,5-difluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(4-bromophenyl)-(3,5-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLARBGTRPZQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)F)F)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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